molecular formula C19H19ClFN3O6S B1147082 (2R,4S)-2-[(R)-carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 42947-70-6

(2R,4S)-2-[(R)-carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1147082
CAS No.: 42947-70-6
M. Wt: 471.9 g/mol
InChI Key: OYRPOONYKNQRKD-OFQRWUPVSA-N
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Description

(5R)-Flucloxacillin Penilloic Acid, with the CAS Number 42947-70-6, is a chemical metabolite of Flucloxacillin, a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class . The molecular formula of this compound is C₁₉H₁₉ClFN₃O₆S and it has a molecular weight of 471.89 . As a penilloic acid, it is a recognized metabolite in the degradation pathway of penicillins. Studies on flucloxacillin have identified related penicilloic acid isomers as metabolites, highlighting the importance of such compounds in understanding the drug's metabolic fate . This makes (5R)-Flucloxacillin Penilloic Acid a valuable reference standard for researchers conducting metabolic studies, bioanalytical research, and stability testing for the parent antibiotic, Flucloxacillin . It is offered with a stated purity of >95% . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

42947-70-6

Molecular Formula

C19H19ClFN3O6S

Molecular Weight

471.9 g/mol

IUPAC Name

(2R,4S)-2-[(R)-carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C19H19ClFN3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14-,16+/m0/s1

InChI Key

OYRPOONYKNQRKD-OFQRWUPVSA-N

Synonyms

(αR,2R,4S)-4-Carboxy-α-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-5,5-dimethyl-2-thiazolidineacetic Acid;  [2R-[2α(R*),4β]]-4-carboxy-α-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-5,5-dimethyl-2-thiaz

Origin of Product

United States

Chemical Formation Mechanisms and Degradation Kinetics

Hydrolytic Cleavage of the Beta-Lactam Ring

The fundamental chemical instability of the four-membered beta-lactam ring in aqueous solutions drives its cleavage. orientjchem.org This process involves a nucleophilic attack on the carbonyl carbon of the beta-lactam amide bond. slideshare.net The result is the opening of the ring to form the corresponding penilloic acid, which is biologically inactive. slideshare.net This hydrolytic degradation is a key factor limiting the stability and shelf-life of flucloxacillin (B1213737) solutions. nih.gov

Flucloxacillin is highly susceptible to degradation under acidic conditions. nih.gov The acid-catalyzed hydrolysis is a complex process involving a series of reactions. slideshare.net The initial step involves the formation of a highly unstable intermediate known as penicillenic acid. slideshare.net This intermediate subsequently undergoes further hydrolysis, leading to the formation of several degradation products, including flucloxacillin penilloic acid. slideshare.net

Forced degradation studies have demonstrated the rapid breakdown of flucloxacillin in acidic environments. In a 0.1 M hydrochloric acid solution at ambient temperature, the concentration of flucloxacillin was reduced by 50% within 60 minutes, a process accompanied by the formation of a precipitate. nih.govnih.gov This highlights the critical role of pH in the stability of the parent compound and the formation of its degradants.

The most significant mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes. researchgate.net These enzymes catalyze the hydrolysis of the amide bond in the beta-lactam ring, converting the antibiotic into its inactive penicilloic acid form. slideshare.netuomus.edu.iq The catalytic mechanism of serine-β-lactamases, a common class of these enzymes, involves an active-site serine residue that acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring. asm.orgresearchgate.net This forms a temporary acyl-enzyme intermediate, which is then hydrolyzed by a water molecule, releasing the inactivated penicilloic acid and regenerating the enzyme. asm.org

Flucloxacillin is an isoxazolyl penicillin, a class of antibiotics designed to be resistant to hydrolysis by some bacterial penicillinases. nih.gov This resistance is attributed to the steric hindrance provided by the bulky isoxazolyl side chain, which physically obstructs the enzyme's access to the beta-lactam ring. nih.govncl.ac.uk However, this resistance is not absolute, and some potent beta-lactamases can still effectively hydrolyze flucloxacillin, leading to the formation of flucloxacillin penilloic acid. orientjchem.org

Influences of Environmental Factors on Formation

The rate at which flucloxacillin degrades to form (5R)-Flucloxacillin Penilloic Acid is significantly influenced by various environmental factors. Temperature, pH, and humidity are critical parameters that dictate the stability of the parent molecule and, consequently, the kinetics of penilloic acid formation.

The degradation of flucloxacillin is profoundly dependent on the pH of its solution. orientjchem.org The beta-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions, with degradation being most rapid at pH extremes. nih.gov In highly alkaline solutions (0.1 M sodium hydroxide), complete degradation of flucloxacillin can occur in as little as 30 minutes. nih.govnih.gov

Conversely, acidic conditions also accelerate degradation. The stability of flucloxacillin worsens significantly at a pH below 5.9, and precipitation may occur when the pH is around 5.3. researchgate.net Studies have shown the degradation rate at pH 4.8 is approximately ten times faster than at a pH between 5.7 and 6.2. nih.gov The optimal stability for flucloxacillin in solution is generally found within a narrow, near-neutral pH range (approximately 6-7). nih.gov The use of buffers, such as citrate, has been shown to significantly improve the stability of flucloxacillin solutions by maintaining a neutral pH. nih.gov

Table 1: Effect of Temperature and pH on Flucloxacillin Stability in Solution Data compiled from multiple studies to illustrate general trends.

Initial pHTemperature (°C)Time (hours)Remaining Flucloxacillin (%)Reference
~6.23324>92% researchgate.net
~6.23724<85% researchgate.net
~5.33324~80% nih.gov
Acidic (0.1M HCl)Ambient1~50% nih.gov
Alkaline (0.1M NaOH)Ambient0.50% nih.gov

Temperature is a critical factor affecting the stability of flucloxacillin in solution. researchgate.net Increased temperatures accelerate the rate of hydrolytic degradation, leading to a more rapid formation of flucloxacillin penilloic acid. researchgate.net Studies simulating real-world conditions found that flucloxacillin concentrations decreased more rapidly when solutions were exposed to higher temperatures. For instance, a solution retaining over 92% of its concentration after 24 hours at 33°C would retain less than 85% if stored at 37°C for the same duration. researchgate.net Another study demonstrated that after six days of refrigeration, a flucloxacillin solution retained 94% of its initial concentration when subsequently held at 31°C for 24 hours; however, this dropped to 87% if the final 7 hours of that period were at 37°C. nih.gov

Table 2: Impact of Sequential Temperature Exposure on Flucloxacillin Stability

Storage ConditionRemaining Flucloxacillin (%)Reference
6 days at 2-8°C, then 24 hours at 31°C94% nih.gov
6 days at 2-8°C, then 17h at 31°C + 7h at 37°C87% nih.gov
24 hours at Room Temperature (RT)>95% researchgate.net
24 hours at 37°C~81-83% researchgate.net

Humidity is also a significant factor, particularly for the stability of flucloxacillin in its solid, powdered form (e.g., in capsules). The presence of moisture can readily hydrolyze the beta-lactam ring, leading to stability concerns in environments with high humidity.

Reaction Intermediates and Subsequent Transformations

The formation of (5R)-Flucloxacillin Penilloic Acid via hydrolysis is the primary degradation pathway for the parent drug. nih.gov As noted, under acidic conditions, the reaction proceeds through a highly reactive penicillenic acid intermediate before rearranging into the more stable penilloic acid structure. slideshare.net

Flucloxacillin penilloic acid is the major product of both acid-catalyzed and enzyme-mediated hydrolysis and is considered a terminal, inactive metabolite. slideshare.net In vivo, flucloxacillin can also be metabolized through other pathways, such as oxidation by cytochrome P450 enzymes to form 5'-hydroxymethylflucloxacillin, which can then be hydrolyzed to its own corresponding penicilloic acid. nih.gov However, the direct hydrolysis of flucloxacillin results in (5R)-Flucloxacillin Penilloic Acid. Studies on the metabolic fate of flucloxacillin have shown that penicilloic acids tend to persist in the body longer than the parent drug itself, though further significant chemical transformations of flucloxacillin penilloic acid are not extensively documented. nih.gov

Formation of Penicilloic Acid as Precursor

The initial step in the degradation of flucloxacillin is the formation of its corresponding penicilloic acid. This process is primarily driven by the hydrolysis of the β-lactam ring, a characteristic feature of penicillin-class antibiotics wikipedia.orgresearchgate.net. This four-membered ring is inherently unstable due to angular tension and is susceptible to cleavage taylorandfrancis.com.

The hydrolysis can be facilitated by acidic or basic conditions, or enzymatically by β-lactamases taylorandfrancis.combohrium.com. This reaction results in the opening of the β-lactam ring to form flucloxacillin penicilloic acid, which serves as a crucial intermediate in the degradation pathway researchgate.nettaylorandfrancis.com. The stability of the parent penicillin, and thus the extent of its conversion to penicilloic acid, is dependent on its specific chemical structure. For isoxazolyl penicillins like flucloxacillin, the inclusion of halogens on the phenyl ring enhances stability compared to simpler structures like oxacillin (B1211168) drugbank.com.

Further Degradation to Penilloic Acid and Related Structures

Following its formation, flucloxacillin penicilloic acid can undergo further degradation. The breakdown of the β-lactam ring and the amide bond can lead to a variety of metabolites nih.gov. Among these are penilloic acids, which are recognized as significant degradation impurities of flucloxacillin bohrium.comkisti.re.kr.

Beyond penilloic acid, the degradation cascade can also yield other structures. Research on penicillin degradation has identified compounds such as penilloaldehyde (B3061144) and penicillamine (B1679230) as potential metabolites nih.gov. The formation of these related structures represents a more extensive breakdown of the original penicillin molecule. Specifically, Flucloxacillin Penicillamide is another identified degradation impurity kisti.re.kr.

Kinetic Studies of Formation Rates

The rate at which flucloxacillin and its degradation products form and transform has been the subject of kinetic studies. These investigations provide insight into the stability of the compounds under various conditions.

Kinetic studies on the oxidation of flucloxacillin in an alkaline medium by hexacyanoferrate(III) demonstrated that the reaction follows first-order dependence with respect to the oxidant and a fractional first-order dependence concerning the concentrations of both flucloxacillin and hydroxide (B78521) ions aun.edu.egacs.org. Under the specific experimental conditions, the rate of oxidation for flucloxacillin was observed to be slightly faster than that of ampicillin (B1664943) aun.edu.egacs.org.

The degradation of flucloxacillin sodium in reconstituted oral suspensions has also been kinetically analyzed. The breakdown is influenced by storage conditions, such as temperature. For instance, suspensions stored under refrigeration showed the least degradation, making them the most stable researchgate.net. The degradation in these suspensions was found to follow different reaction orders depending on the type of water used for reconstitution, with data fitting zero-order, first-order, and second-order models under different circumstances researchgate.net.

Table 1: Percentage Breakdown of Flucloxacillin Sodium in Reconstituted Suspensions After 8 Days Under Various Storage Conditions.

Reconstitution Water TypeRoom Temperature (RT)Refrigeration (RF)Bowl of Water (BW)
Commercial Bottled Water22.40%9.90%15.90%
Distilled Water29.14%18.0%28.80%
Tap Water25.0%14.60%25.10%
Commercial Sachet Water25.0%10.17%22.50%

Data sourced from a stability study on reconstituted flucloxacillin oral suspensions researchgate.net.

Kinetic degradation studies can also be performed using UV spectrophotometry, which monitors the change in absorbance of reaction products over time orientjchem.org. Studies on flucloxacillin sodium in aqueous solutions identified the appearance of a degradation product with an absorbance peak at 339 nm orientjchem.org.

Synthetic Methodologies for 5r Flucloxacillin Penilloic Acid and Derivatives

Laboratory-Scale Synthesis Procedures

The laboratory-scale synthesis of (5R)-flucloxacillin penilloic acid typically involves the degradation of flucloxacillin (B1213737) under controlled conditions. This process mimics the natural degradation pathway of the parent drug. A common approach involves the hydrolysis of the β-lactam ring of flucloxacillin.

One synthetic route begins with 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-formic acid, a key precursor in the synthesis of flucloxacillin itself. google.com This starting material is reacted with an activating agent, such as phosphorus oxychloride, in the presence of an organic amine catalyst to form the corresponding acyl chloride. google.com The subsequent reaction of this acyl chloride with 6-aminopenicillanic acid (6-APA) under alkaline conditions yields flucloxacillin. google.com

To obtain (5R)-flucloxacillin penilloic acid, the synthesized flucloxacillin is then subjected to acidic hydrolysis. The acidic conditions facilitate the opening of the strained β-lactam ring, leading to the formation of the corresponding penicilloic acid. Further degradation under controlled pH and temperature results in the decarboxylation of the penicilloic acid to yield (5R)-flucloxacillin penilloic acid. google.com

A general procedure for the acid-catalyzed hydrolysis involves dissolving flucloxacillin in an aqueous solution and acidifying it with a mineral acid, such as hydrochloric acid. The reaction mixture is then heated to promote the degradation process. The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the desired product is formed.

Reactant/ReagentFunctionReference
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-formic acidPrecursor google.com
Phosphorus oxychlorideActivating agent google.com
Organic amine (e.g., DMF)Catalyst google.com
6-Aminopenicillanic acid (6-APA)Core penicillin structure google.com
Hydrochloric acidAcid catalyst for hydrolysis google.com

Conversion Pathways from Penicilloic Acid Derivatives

A more direct and efficient method for synthesizing penilloic acid derivatives involves the conversion from their corresponding penicilloic acid precursors. researchgate.net Penicilloic acids are the initial products of penicillin hydrolysis. wikipedia.org A practical laboratory procedure has been developed for the conversion of various penicilloic acid derivatives into their respective penilloic acids in high yields. researchgate.net

This method involves treating the penicilloic acid derivative with an inorganic acid in either water or a mixture of water and a water-miscible organic solvent under mild reduced pressure (vacuum). researchgate.net The application of a vacuum facilitates the removal of carbon dioxide, driving the decarboxylation reaction to completion.

For the synthesis of (5R)-flucloxacillin penilloic acid, the corresponding (5R)-flucloxacillin penicilloic acid would be the starting material. The penicilloic acid is dissolved in an appropriate solvent system, and an inorganic acid is added. The reaction is then subjected to a vacuum (e.g., 400-450 mm Hg) for a specific duration to ensure complete conversion. researchgate.net This approach is advantageous as it often yields the penilloic acid derivative in a pure form, minimizing the need for extensive purification steps. researchgate.net

StepDescriptionKey ParametersReference
1DissolutionThe penicilloic acid derivative is dissolved in water or a water/organic solvent mixture. researchgate.net
2AcidificationAn inorganic acid is added to catalyze the decarboxylation. researchgate.net
3Vacuum ApplicationMild reduced pressure is applied to facilitate the removal of CO2. researchgate.net
4IsolationThe product often precipitates in pure form. researchgate.net

Isolation and Purification Strategies for Reference Standards

The isolation and purification of (5R)-flucloxacillin penilloic acid are critical for obtaining a high-purity reference standard for analytical applications. Given that the synthesis often results in a mixture of diastereomers and other degradation products, robust purification techniques are necessary. lgcstandards.com

Preparative High-Performance Liquid Chromatography (preparative HPLC) is a widely used and effective method for isolating specific impurities like (5R)-flucloxacillin penilloic acid from a complex mixture. researchgate.net This technique allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. By carefully selecting the column, mobile phase composition, and other chromatographic parameters, a high degree of purity (>95%) can be achieved. lgcstandards.com

Following isolation, the purity and identity of the reference standard must be confirmed through various analytical techniques. These include:

High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound. lgcstandards.com

Mass Spectrometry (MS): To confirm the molecular weight of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the stereochemistry. researchgate.net

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. researchgate.net

The purified (5R)-flucloxacillin penilloic acid reference standard is typically a solid and should be stored at low temperatures (e.g., -20°C) to ensure its stability. lgcstandards.com

TechniquePurposeReference
Preparative HPLCIsolation and purification of the target compound. researchgate.net
Analytical HPLCPurity assessment of the final product. lgcstandards.com
Mass SpectrometryConfirmation of molecular weight. researchgate.net
NMR SpectroscopyStructural elucidation and stereochemical confirmation. researchgate.net
IR SpectroscopyFunctional group identification. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation

Chromatography is a fundamental technique for separating components from a mixture. For (5R)-Flucloxacillin Penilloic Acid, its separation from the parent drug, flucloxacillin (B1213737), and other related substances is essential for accurate quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of flucloxacillin and its impurities, including its penilloic acid derivatives. nih.gov This technique utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Several RP-HPLC methods have been developed and validated for the determination of flucloxacillin and its degradation products. For instance, a simple and accurate RP-HPLC method was developed for the assay of flucloxacillin sodium in capsule dosage form using a Phenomenex® Bondclone 10 C18 column. researchgate.net Another study details a method for the simultaneous quantification of five penicillins, including flucloxacillin, and the detection of penicilloic acid using a Phenomenex® LICHROSORB 10 RP-1 C18 column with a mobile phase of methanol (B129727) and 0.02M KH2PO4 (pH 3.70) in an isocratic mode. wapcpjournal.org.ngresearchgate.net The detection is typically carried out using a UV detector at a wavelength of 225 nm. wapcpjournal.org.ngresearchgate.net

A stability-indicating RP-HPLC method was developed using an Inertsil ODS C18 column and a mobile phase of pH 5 Phosphate Buffer and Acetonitrile (B52724) (70:30 v/v) with PDA detection at 225 nm. nirmauni.ac.in In a study for quantitating flucloxacillin in human plasma, separation was achieved on an Alltima C18 column with a mobile phase consisting of a mixture of 10 mmol/L KH2PO4 and acetonitrile. nih.gov These methods demonstrate the versatility of RP-HPLC in separating flucloxacillin and its related substances, including (5R)-Flucloxacillin Penilloic Acid, in both pharmaceutical and biological samples.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UHPLC is particularly advantageous for complex samples containing multiple components, such as those encountered in metabolomics studies or impurity profiling of drugs.

A UHPLC-MS/MS method has been developed and validated for the simultaneous quantification of seven different antibiotics in porcine oral fluid, demonstrating the capability of this technique for rapid and sensitive analysis. nih.govdoaj.org Another UHPLC-MS/MS assay was developed for the simultaneous determination of seven commonly used antibiotics in human plasma, including the unbound concentration of flucloxacillin. nih.gov These examples highlight the power of UHPLC in modern analytical workflows for antibiotic monitoring.

Coupling Chromatography with Mass Spectrometry

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the separation and unequivocal identification of compounds. The mass spectrometer provides information about the mass-to-charge ratio of the analytes, which allows for their structural elucidation and confirmation.

HPLC-MS and UHPLC-MS/MS Applications

The combination of HPLC with mass spectrometry (HPLC-MS) and UHPLC with tandem mass spectrometry (UHPLC-MS/MS) has been instrumental in the study of flucloxacillin degradation and metabolism. Forced degradation studies of flucloxacillin using LC-MS/TOF (Time of Flight) have successfully identified and characterized its major degradation products. researchgate.netakjournals.comicm.edu.pl In these studies, flucloxacillin was subjected to various stress conditions, and the resulting degradation products were separated and identified.

A study on the impurity profiles of cloxacillin (B1194729) and flucloxacillin utilized RP-HPLC coupled with tandem ion trap/time-of-flight mass spectrometry (IT-TOF-MS) to characterize unknown impurities, including degradation and polymerized products. nih.govresearcher.life This approach provided high-resolution mass data, which was crucial for elucidating the structures of these impurities. nih.govresearcher.life Furthermore, LC-MS analysis of human liver microsome incubations with flucloxacillin has been used to identify metabolites, including the penicilloic acid derivative. researchgate.net

UHPLC-MS/MS methods are particularly valued for their high sensitivity and specificity, making them ideal for therapeutic drug monitoring and pharmacokinetic studies. A validated UHPLC-MS/MS assay for the simultaneous quantification of seven antibiotics in human plasma demonstrates the reliability and precision of this technique for clinical applications. nih.gov

Spectroscopic Quantification Methods (e.g., NMR for metabolomics studies focused on method development)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules. While often used for structural elucidation, NMR can also be employed for quantitative analysis, particularly in the field of metabolomics. nih.govucl.ac.uk

A study utilizing 19F NMR spectroscopy was successful in monitoring the metabolites of flucloxacillin in rat urine. nih.gov This method offers the advantage of minimal sample preparation and is free from interference by endogenous components in the urine. nih.gov The use of 1D 1H NMR spectroscopy is a rapid and reliable method for tracking metabolites and can be used to detect and measure cellular metabolites in clinical applications. nih.gov Although direct NMR quantification of (5R)-Flucloxacillin Penilloic Acid is less common than chromatographic methods, the technique holds significant potential for metabolomics studies focused on method development and for obtaining a comprehensive profile of all metabolites present in a sample. ucl.ac.uknih.gov

Method Validation Parameters (e.g., linearity, specificity, LOD, LOQ, accuracy, precision, robustness) for Analytical Chemistry

The validation of analytical methods is crucial to ensure their reliability, accuracy, and reproducibility. researchgate.net Method validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). The key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. researchgate.net

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

Numerous studies on the analysis of flucloxacillin and its related substances have reported on the validation of their analytical methods, providing data on these critical parameters. researchgate.netwapcpjournal.org.ngresearchgate.netnih.govnih.govresearchgate.net

Table 1: Example of Method Validation Parameters for RP-HPLC Analysis of Flucloxacillin

Parameter Result Reference
Linearity (r²) 0.9998 nih.gov
Linearity Range 0.005 - 0.1% w/v wapcpjournal.org.ngresearchgate.net
LOD 0.003 mg/mL nih.gov
LOQ 0.010 mg/mL nih.gov
Accuracy (Recovery) 98–102% nih.gov
Intra-day Precision (RSD) 1.62 - 4.03% wapcpjournal.org.ngresearchgate.net
Inter-day Precision (RSD) 1.22 – 3.97% wapcpjournal.org.ngresearchgate.net

This table presents a compilation of data from various sources and is intended for illustrative purposes.

Table 2: Validation Summary for a UHPLC-MS/MS Assay of Seven Antibiotics (including Flucloxacillin)

Parameter Result for Flucloxacillin Reference
Concentration Range 0.4-125 mg/L nih.gov
Within-day Accuracy 90.0% to 109% nih.gov
Between-day Accuracy 93.4% to 108% nih.gov
Within-day Precision (CV%) 1.70% to 11.2% nih.gov
Between-day Precision (CV%) 0.290% to 5.30% nih.gov

This table summarizes validation data for a multi-analyte method.

Chemical Reactivity and Molecular Interaction Studies

Chemical Conjugation Mechanisms (e.g., Hapten Formation through Covalent Binding with Model Proteins or Reagents)

The immunological reactions associated with penicillin-class antibiotics are frequently linked to the concept of haptenation. In this process, the drug or its reactive metabolite acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier, such as a protein.

Flucloxacillin (B1213737) itself, containing a chemically reactive β-lactam ring, can covalently bind to nucleophilic residues on proteins, primarily the ε-amino group of lysine (B10760008) residues. This ring-opening reaction forms a stable and immunogenic penicilloyl-protein conjugate. The (5R)-Flucloxacillin Penilloic Acid is the resulting structure of the opened β-lactam ring moiety.

Research has identified several hepatic proteins that are modified by flucloxacillin through this covalent binding mechanism. Mass spectrometry has been used to identify specific protein targets and the sites of modification. For instance, studies have shown flucloxacillin forms adducts with multiple lysine residues on liver carboxylesterase 1 and specifically with the Lys50 residue on the 14-3-3 protein. researchgate.net These covalent modifications can alter the protein's structure and function, marking it for recognition by the immune system.

Target ProteinIdentified Binding Site(s)Significance of InteractionReference
Liver Carboxylesterase 1Multiple Lysine Residues (e.g., Lys258, Lys376, Lys537)Binding is distant from the catalytic triad, but modification can still create neoantigens. researchgate.net
14-3-3 ProteinLysine 50 (Lys50)Binding is predicted to cause steric clashes with key residues (Arg57, Arg132), potentially blocking its normal signaling functions. researchgate.net

Computational Chemistry Approaches

Computational methods are invaluable for exploring the molecular interactions of drug metabolites like (5R)-Flucloxacillin Penilloic Acid at an atomic level. Techniques such as molecular docking and molecular dynamics simulations provide insights into binding affinities and the stability of drug-protein complexes.

Molecular docking is a computational technique used to predict the most likely binding pose of a ligand within the active site of a target protein. nih.govresearchgate.net For penicillin derivatives, a primary target for docking studies is the family of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes crucial for cell wall synthesis. nih.gov

While specific docking studies focusing exclusively on (5R)-Flucloxacillin Penilloic Acid are not extensively detailed in the literature, the methodology is well-established for related compounds. The process involves generating 3D structures of the ligand and protein and using scoring functions to rank the potential binding modes based on factors like electrostatic and van der Waals interactions. Such simulations can identify key amino acid residues that form hydrogen bonds or other stabilizing interactions with the ligand, providing a static snapshot of the binding event. nih.gov

Step in Molecular DockingDescriptionTypical Output/Result
PreparationGeneration or retrieval of 3D structures for the ligand ((5R)-Flucloxacillin Penilloic Acid) and the protein target (e.g., PBP).Optimized and energetically minimized 3D coordinate files.
Docking SimulationThe ligand is placed in various orientations and conformations within the protein's binding site using software like AutoDock or Glide.A set of possible binding poses for the ligand.
Scoring and AnalysisEach pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are analyzed.Binding affinity scores and a detailed map of interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues. researchgate.net

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the behavior of the ligand-protein complex over time. nih.gov MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing a dynamic view of the interaction and assessing the stability of the docked pose. mdpi.complos.org

A typical MD simulation runs for a duration of nanoseconds (e.g., 30 ns to 100 ns) and tracks how the complex behaves in a simulated physiological environment. nih.govplos.org Key parameters are analyzed to determine the stability of the binding. These simulations can confirm if a ligand remains stably bound in the active site or if it diffuses away, providing a more robust evaluation of its potential as an inhibitor or binding partner. mdpi.com

MD Simulation ParameterDescriptionIndication of a Stable ComplexReference
Root Mean Square Deviation (RMSD)Measures the average deviation of the protein's backbone atoms from their initial position over time.The RMSD value converges and plateaus, indicating the system has reached equilibrium. nih.govplos.org
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual amino acid residues during the simulation.Lower fluctuation in the binding site residues suggests stable ligand interaction. nih.gov
Radius of Gyration (Rg)Measures the overall compactness of the protein structure over time.A stable Rg value indicates that the protein is not unfolding and maintains its compact structure. plos.org
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Consistent hydrogen bonds are maintained throughout the simulation, indicating a strong and stable interaction. nih.gov

Role in Impurity Profiling and Pharmaceutical Quality Control Chemical Analytical Focus

Identification and Characterization of Degradation Impurities in Flucloxacillin (B1213737) Formulations

The identification of (5R)-Flucloxacillin Penilloic Acid and other related substances in flucloxacillin formulations is a crucial step in ensuring drug safety and efficacy. This process often begins with forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light, as recommended by the International Conference on Harmonisation (ICH) guidelines. akjournals.com These studies intentionally accelerate the degradation process to generate potential impurities that could form under normal storage conditions.

Flucloxacillin is known to be unstable in aqueous solutions and is susceptible to degradation by moisture, acids, and bases. researchgate.net The primary degradation pathway involves the hydrolysis of the strained β-lactam ring, a characteristic feature of all penicillin-class antibiotics. This hydrolysis leads to the formation of corresponding penicilloic acids. (5R)-Flucloxacillin Penilloic Acid is one such key hydrolytic degradation product. researchgate.netnih.gov

Advanced analytical techniques are employed to separate and characterize these impurities.

High-Performance Liquid Chromatography (HPLC): This is the most prominent technique for separating flucloxacillin from its degradation products. unesp.br Stability-indicating HPLC methods are developed to resolve the active pharmaceutical ingredient (API) from all significant impurities. bmj.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For structural elucidation, HPLC is often coupled with mass spectrometry. Techniques like LC-MS/Time of Flight (TOF) and multi-stage mass spectrometry (MSn) provide high-resolution mass data, allowing for the precise identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns. akjournals.comnih.gov Studies have successfully used these methods to characterize numerous degradation products of flucloxacillin, confirming the structures of various penicilloic and penilloic acids. akjournals.comnih.gov

(5R)-Flucloxacillin Penilloic Acid is specifically recognized as "Impurity B" in the European Pharmacopoeia monographs for flucloxacillin sodium and magnesium, highlighting its regulatory significance. nih.gov

Strategies for Monitoring Impurity Profiles

Consistent monitoring of the impurity profile of flucloxacillin throughout its lifecycle, from production to storage, is essential for quality control. The primary strategy involves the use of validated stability-indicating analytical methods (SIAMs). nirmauni.ac.in

A stability-indicating method is an analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, process impurities, and excipients. nirmauni.ac.in For flucloxacillin, this is almost universally a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. unesp.br

Key aspects of these monitoring strategies include:

Method Validation: The chosen HPLC method must be rigorously validated to ensure its linearity, accuracy, precision, specificity, and robustness. nih.gov

Forced Degradation Analysis: As part of validation, the method's ability to separate the drug from its degradation products is tested using samples from forced degradation studies. akjournals.combmj.com For example, under alkaline stress (0.1 M NaOH), flucloxacillin may degrade completely within minutes, and the analytical method must be able to resolve the resulting impurity peaks from the parent drug's retention time. bmj.com

Routine Stability Testing: Finished pharmaceutical products are subjected to ongoing stability testing under controlled temperature and humidity conditions to monitor the formation of impurities like (5R)-Flucloxacillin Penilloic Acid over the product's shelf life.

The table below summarizes typical parameters for an HPLC method used to monitor flucloxacillin and its impurities.

Table 1: Example of HPLC Method Parameters for Flucloxacillin Impurity Profiling

Parameter Conditions
HPLC System Thermo Fisher Scientific Ultimate (U)HPLC System bmj.com
Column Kinetex XB-C18, 100 mm x 2.1 mm, 2.0 µm bmj.com
Mobile Phase 70:30 (v/v) mixture of 0.05 M potassium dihydrogen orthophosphate (pH 7) and acetonitrile (B52724) bmj.com
Flow Rate 0.3 mL/min bmj.com
Detection UV Diode Array Detector at 225 nm bmj.com

| Injection Volume | 10 µL bmj.com |

Impact of Impurity Formation on Chemical Stability of Parent Compound

The formation of (5R)-Flucloxacillin Penilloic Acid and other degradation products has a direct and detrimental impact on the chemical stability of flucloxacillin. The generation of these impurities signifies the destruction of the parent molecule, leading to a decrease in the potency of the pharmaceutical product.

The core of flucloxacillin's antibacterial activity lies in its β-lactam ring, which inhibits the enzymes responsible for bacterial cell wall synthesis. unesp.br The formation of penilloic acids results from the irreversible cleavage of this ring, rendering the molecule inactive. unesp.br Therefore, the concentration of (5R)-Flucloxacillin Penilloic Acid is inversely proportional to the amount of active flucloxacillin remaining in the formulation.

Studies have shown that the degradation of flucloxacillin, and thus the formation of impurities, is significantly influenced by environmental factors:

Temperature: Higher temperatures accelerate the rate of degradation. Reconstituted flucloxacillin suspensions stored under refrigeration are significantly more stable than those kept at room temperature. researchgate.netresearchgate.net

pH: Flucloxacillin is susceptible to both acid and base hydrolysis. The β-lactam ring readily opens outside of a neutral pH range. researchgate.netorientjchem.org

Moisture: The presence of water is necessary for hydrolysis. Flucloxacillin for oral suspension is supplied as a dry powder to be reconstituted before use, and reconstituted suspensions have a limited shelf life due to degradation in the aqueous environment. researchgate.netresearchgate.net

The following table, based on data from stability studies of reconstituted oral suspensions, illustrates the impact of storage conditions on the breakdown of the parent compound.

Table 2: Percentage Breakdown of Flucloxacillin in Reconstituted Suspensions Under Various Conditions

Water for Reconstitution Storage Condition Percentage Breakdown
Distilled Water Room Temperature (31-33 °C) 29.14% researchgate.net
Distilled Water Refrigerated 18.0% researchgate.net
Commercial Bottled Water Room Temperature (31-33 °C) 22.40% researchgate.net

This data clearly shows that as the parent compound breaks down, the profile of impurities, including (5R)-Flucloxacillin Penilloic Acid, increases, compromising the product's quality. researchgate.net

Development of Reference Standards for Impurity Analysis

Accurate quantification of (5R)-Flucloxacillin Penilloic Acid and other impurities is impossible without pure, well-characterized reference standards. A reference standard is a highly purified compound that is used as a measurement benchmark in analytical tests.

The development of a reference standard for an impurity like (5R)-Flucloxacillin Penilloic Acid involves several key steps:

Synthesis or Isolation: The impurity must be either chemically synthesized or isolated from degraded samples of the parent drug. Synthesizing known degradation products is a common approach to generate sufficient quantities of the pure impurity. researchgate.net

Purification: The synthesized or isolated compound is then extensively purified using techniques such as preparative chromatography to achieve a very high degree of purity.

Structural Characterization: The identity and structure of the purified compound are unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.net

Certification: The purified material is then characterized for its purity and assigned a potency value, officially becoming a reference standard.

These reference standards are critical for validating analytical methods (e.g., confirming that the HPLC peak corresponds to the correct impurity) and for the routine quantitative analysis of impurity levels in batches of the final drug product. Several chemical and pharmaceutical suppliers provide certified reference standards for flucloxacillin impurities, including (5R)-Flucloxacillin Penilloic Acid and its derivatives, making them accessible for quality control laboratories. pharmaffiliates.comscbt.com The availability of pharmacopoeial reference standards, such as those from the British Pharmacopoeia (BP), further standardizes the quality control process across the industry. sigmaaldrich.com

Future Research Directions in 5r Flucloxacillin Penilloic Acid Chemistry

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate detection and quantification of (5R)-Flucloxacillin Penilloic Acid within pharmaceutical formulations and biological matrices are paramount. Current analytical methods, predominantly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), form a robust foundation. unesp.brnih.gov However, future research should focus on overcoming existing limitations to achieve superior resolution and sensitivity.

A key challenge lies in the separation of various degradation products and stereoisomers. Future efforts could be directed towards the development of advanced chromatographic techniques. The use of chiral stationary phases in HPLC, for instance, could enable the baseline resolution of diastereomers of flucloxacillin (B1213737) penilloic acid, which is often present as a mixture. lgcstandards.com Furthermore, the evolution of Ultra-High-Performance Liquid Chromatography (UHPLC) systems offers the potential for faster analysis times and improved separation efficiency, which is critical for high-throughput screening.

Enhancing detection sensitivity is another vital research area. While current LC-MS methods are powerful, future work could explore tandem mass spectrometry techniques like ion trap/time-of-flight (IT-TOF) mass spectrometry. nih.gov These methods can provide high-resolution mass data, aiding in the structural elucidation of trace-level impurities and byproducts. nih.gov The development of new "green" analytical methods that reduce the use of toxic organic solvents like acetonitrile (B52724) is also a priority, aligning with the growing emphasis on sustainable chemistry in the pharmaceutical industry. unesp.brnih.gov

Table 1: Comparison of Current and Future Analytical Techniques

Feature Current Methods (e.g., HPLC, LC-MS) Future Research Directions
Resolution Good for major degradants; co-elution of minor isomers can occur. mdpi.com UHPLC with chiral columns for baseline stereoisomer separation.
Sensitivity Adequate for routine quality control (LOD often in the low µg/mL range). mdpi.com Advanced MS techniques (e.g., IT-TOF) for sub-µg/mL detection and structural confirmation. nih.gov
Analysis Time Can be lengthy, impacting high-throughput applications. unesp.br Rapid UHPLC methods to significantly shorten run times.

| Sustainability | Often reliant on significant volumes of toxic organic solvents. nih.gov | Development of eco-friendly methods using alternative solvents and reduced consumption. |

Elucidation of Further Minor Degradation Pathways and Byproducts

The degradation of flucloxacillin is known to be complex, influenced by factors such as pH, temperature, and the presence of other chemical agents. orientjchem.orgresearchgate.net The primary pathway involves the hydrolytic opening of the β-lactam ring to form penicilloic acids, which can subsequently decarboxylate to yield penilloic acids. researchgate.netchempedia.info While these major pathways are relatively well-understood, the formation of minor degradation products and polymers remains an area ripe for investigation.

Recent studies have begun to characterize a range of impurities, including dimers and other polymerized forms, which can arise under specific conditions and are of concern due to their potential to trigger allergic reactions. nih.gov Future research should employ forced degradation studies under a wider variety of conditions (e.g., oxidative, photolytic, and extreme thermal stress) coupled with high-sensitivity analytical techniques to systematically identify and characterize previously unknown minor byproducts. nih.govmdpi.com

Investigating the degradation kinetics in the presence of different pharmaceutical excipients would also be highly valuable. For example, studies have shown that substances like urea (B33335) can significantly alter degradation rates compared to aqueous solutions. orientjchem.org A comprehensive mapping of these interactions will lead to a more complete understanding of flucloxacillin's stability profile in its final formulated products.

Advanced Synthetic Routes for Stereoselective Production

The availability of pure (5R)-Flucloxacillin Penilloic Acid as a reference standard is essential for the accurate validation of analytical methods and for toxicological studies. Current synthetic methods often involve the degradation of the parent antibiotic, which can lead to a mixture of diastereomers and other impurities requiring extensive purification, such as column chromatography. researchgate.netnih.gov

A significant future research direction is the development of advanced, stereoselective synthetic routes that can produce (5R)-Flucloxacillin Penilloic Acid with high purity and yield. This could involve several modern organic synthesis strategies:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry during the formation of the thiazolidine (B150603) ring or the attachment of the side chain.

Chiral Pool Synthesis: Using readily available chiral starting materials to build the molecule with the desired stereochemistry.

Enzymatic Synthesis: Exploring the use of enzymes to catalyze key steps with high stereoselectivity, mimicking biological processes but in a controlled, non-biological environment.

One described method involves the conversion of penicilloic acid derivatives to penilloic acids under reduced pressure in the presence of an inorganic acid, which offers a high-yield pathway. researchgate.net Future work could adapt such procedures by incorporating stereocontrolling elements to obviate the need for chiral separation post-synthesis, making the production of specific stereoisomers more efficient.

Table 2: Potential Strategies for Stereoselective Synthesis

Synthetic Approach Description Potential Advantages
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one stereoisomer over another. High enantiomeric or diastereomeric excess; catalytic amounts of chiral material needed.
Chiral Auxiliaries Covalent attachment of a chiral group to guide the stereochemical outcome of a reaction. Well-established and often predictable outcomes.

| Enzymatic Resolution | Use of enzymes to selectively react with one stereoisomer in a racemic mixture, allowing for separation. | High selectivity under mild conditions. |

Deeper Exploration of Non-Biological Chemical Interactions

The chemical reactivity of (5R)-Flucloxacillin Penilloic Acid extends beyond simple degradation in solution. Its interactions with other non-biological molecules can influence its stability, solubility, and ultimate fate. Research has shown that the degradation of flucloxacillin is affected by the presence of carbohydrates and urea, indicating that formulation components can play an active role in the stability of the drug and its degradants. orientjchem.org

A promising area for future research is the interaction of (5R)-Flucloxacillin Penilloic Acid with various materials. For instance, the catalytic degradation of β-lactam antibiotics by metal-organic frameworks (MOFs) has been demonstrated, suggesting that container materials or filtration systems could potentially interact with and degrade penilloic acid derivatives. nih.gov Investigating the adsorption and potential reactivity of (5R)-Flucloxacillin Penilloic Acid on the surfaces of pharmaceutical packaging, such as glass and polymers, or with residual metals and catalysts, could provide critical insights into long-term stability.

Furthermore, exploring non-covalent interactions, such as hydrogen bonding and hydrophobic interactions with excipients, could help in designing more stable formulations. Understanding these fundamental chemical interactions will enable a more rational approach to formulation development, ensuring the quality and stability of flucloxacillin products by minimizing the formation of penilloic acid and other degradants.

Q & A

Q. What analytical methods are recommended for detecting and quantifying (5R)-Flucloxacillin Penilloic Acid in biological matrices?

A validated UHPLC-MS/MS method is widely used for its high sensitivity and specificity. This approach employs reversed-phase chromatography with gradient elution (e.g., 0.1% formic acid in water and acetonitrile) to separate analytes based on polarity. Penilloic acid elutes after penillic acid due to reduced polarity, and internal standards (e.g., isotopically labeled analogs) are critical for correcting matrix effects, particularly in complex samples like citrus fruit or plasma . Absolute recoveries can reach ~70%, but normalization via internal standards improves accuracy to near 100% .

Q. How does (5R)-Flucloxacillin Penilloic Acid form in vivo, and what are its metabolic implications?

Penilloic acid is a β-lactam ring hydrolysis product of flucloxacillin. The degradation occurs via enzymatic or non-enzymatic pathways, particularly in acidic environments. In vivo, this metabolite is implicated in non-allergic hypersensitivity reactions (NAHRs) . Studies in mice show it induces vascular hyperpermeability and activates arachidonic acid (AA) metabolites (e.g., leukotrienes) within 15 minutes, triggering inflammatory responses independent of IgE . Monitoring its formation is essential for understanding drug toxicity and adverse event mechanisms.

Q. What are the primary challenges in isolating (5R)-Flucloxacillin Penilloic Acid from flucloxacillin degradation mixtures?

Key challenges include:

  • Co-elution with structurally similar metabolites (e.g., penicilloic acid), requiring optimized chromatographic conditions (e.g., extended gradients) .
  • Matrix interference in biological samples, mitigated by solid-phase extraction (SPE) or protein precipitation.
  • Instability under basic conditions , necessitating pH-controlled sample preparation . Impurity profiling via reference standards (e.g., LGC Standards’ Penilloic Acids of Flucloxacillin) is critical for accurate identification .

Advanced Research Questions

Q. How do molecular docking studies elucidate the binding interactions of (5R)-Flucloxacillin Penilloic Acid with human serum albumin (HSA)?

Using AutoDock Vina 1.1.2 and PyMol , docking simulations reveal that penilloic acid binds preferentially to subdomain IIA of HSA (PDB ID: 1AO6). Key interactions include:

  • Hydrogen bonding between the thiazolidine ring of penilloic acid and Arg208.
  • Hydrophobic interactions with Lys212 and Val215.
    These findings suggest HSA acts as a carrier, influencing the metabolite’s pharmacokinetics and tissue distribution .

Q. What experimental models are suitable for studying (5R)-Flucloxacillin Penilloic Acid-induced hypersensitivity?

  • Murine models : Intravenous administration in mice induces NAHRs within 15 minutes, characterized by ear swelling and vascular leakage.
  • Biochemical assays : UPLC-MS/MS quantifies AA metabolites (e.g., prostaglandins, leukotrienes) in lung tissue to link inflammation to RhoA/ROCK pathway activation .
  • Genetic models : Knockout strains (e.g., RhoA-deficient mice) can isolate signaling pathways driving hypersensitivity.

Q. How can conflicting pharmacokinetic (PK) data on flucloxacillin and its metabolites be resolved?

A systematic review of flucloxacillin PK studies identified zero qualifying full-text analyses despite initial search yields, highlighting data gaps . To address contradictions:

  • Apply population PK modeling to integrate sparse clinical data.
  • Use Bayesian meta-analysis to reconcile variability in bioavailability (F) and absorption rate constants (ka) across studies .
  • Standardize sampling protocols (e.g., timing, matrices) to reduce inter-study variability.

Q. What role does the RhoA/ROCK pathway play in penilloic acid-mediated toxicity?

In mice, penilloic acid upregulates GTP-RhoA, p-MYPT1, and p-MLC2 in ears and lungs within 15 minutes, confirming RhoA/ROCK activation. This pathway mediates vascular permeability and inflammation via cytoskeletal remodeling. Inhibitors like fasudil (ROCK inhibitor) can be used to validate mechanistic studies .

Q. How can researchers design studies to explore genetic susceptibility to flucloxacillin-induced adverse events?

  • Pharmacogenomic cohorts : The International Serious Adverse Events Consortium (SAEC) uses genome-wide association studies (GWAS) to identify HLA variants (e.g., HLA-B*57:01) linked to drug-induced liver injury from flucloxacillin .
  • In vitro models : CRISPR-edited hepatocytes expressing risk alleles can test metabolite cytotoxicity.
  • Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map pathways influenced by genetic variants.

Methodological Frameworks for Research Design

What frameworks ensure rigorous research questions for studying (5R)-Flucloxacillin Penilloic Acid?

  • PICOT : Define Population (e.g., murine models), Intervention (dose/time of penilloic acid), Comparison (vehicle control), Outcome (AA metabolite levels), and Time (acute vs. chronic exposure) .
  • FINER : Ensure questions are Feasible (adequate lab resources), Interesting (novel mechanisms), Novel (unexplored binding sites), Ethical (IACUC approval), and Relevant (links to clinical adverse events) .

Q. How should researchers address reproducibility challenges in metabolite studies?

  • Open Science practices : Share raw MS/MS data (e.g., via MetaboLights) and docking parameters (e.g., AutoDock configuration files).
  • Cross-validation : Replicate findings using orthogonal methods (e.g., NMR alongside UHPLC-MS/MS) .
  • Reporting standards : Follow ARRIVE guidelines for animal studies and MIAME for omics data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.